An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] (CAS 180160-92-3)
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] (CAS 180160-92-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of CAS 180160-92-3, identified as 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine]. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates predicted properties and outlines detailed, field-proven experimental protocols for their determination. By understanding these properties, researchers can better utilize this versatile heterocyclic scaffold in the design and synthesis of novel therapeutic agents, particularly in the realm of central nervous system disorders and as a modulator of various biological targets. This guide serves as a practical resource, bridging the gap between theoretical understanding and laboratory application.
Introduction and Chemical Identity
CAS number 180160-92-3 is unequivocally identified as 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] . This compound belongs to the class of spiro[isobenzofuran-piperidine] derivatives, a structural motif of significant interest in medicinal chemistry. These scaffolds are integral to the development of potential central nervous system agents, including antidepressants and antipsychotics.[1][2] Furthermore, derivatives of the parent 3H-spiro[isobenzofuran-1,4'-piperidine] structure have been explored as potent and selective agonists for receptors such as the melanocortin subtype-4 receptor (MC4R) and as ligands for sigma (σ) receptors.[3][4]
The inherent structural rigidity and three-dimensional nature of the spirocyclic system, combined with the basic nitrogen of the piperidine ring, make this an attractive starting point for creating molecules with high receptor affinity and specificity. The physicochemical properties of this foundational structure are therefore critical for predicting its behavior in biological systems and for guiding the synthesis of its derivatives.
Core Physicochemical Properties
Direct experimental values for the physicochemical properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] are not readily found in published literature. However, computational predictions provide a valuable baseline for researchers.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₄H₁₉NO | - |
| Molecular Weight | 217.31 g/mol | - |
| Boiling Point | 337.8 ± 42.0 °C at 760 mmHg | Echemi |
| Density | 1.09 ± 0.1 g/cm³ | Echemi |
| XLogP3 | 3.66140 | Echemi |
| Polar Surface Area (PSA) | 21.26 Ų | Echemi |
Experimental Determination of Physicochemical Properties
The following sections detail robust, self-validating protocols for the experimental determination of the key physicochemical properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine]. The causality behind key experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance.[5]
Experimental Protocol:
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Sample Preparation:
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Ensure the sample is a finely ground, dry powder. If necessary, gently crush any crystals using a mortar and pestle.
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Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
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Invert the tube and tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[6]
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Apparatus Setup (Digital Melting Point Apparatus, e.g., Mel-Temp):
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Insert the packed capillary tube into the sample holder of the apparatus.
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Rapid Preliminary Measurement:
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Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
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Accurate Measurement:
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Allow the apparatus to cool to at least 20 °C below the approximate melting point.
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Prepare a new capillary with the sample.
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Set a slow heating rate (1-2 °C/minute) to approach the melting point.
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Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
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Causality of Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows the sample and the thermometer to be in thermal equilibrium, providing an accurate temperature reading.
Caption: Workflow for Solubility Determination.
pKa Determination
The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. As 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] contains a basic piperidine nitrogen, determining its pKa is essential. Potentiometric titration is a standard and reliable method. [7] Experimental Protocol:
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Sample Preparation:
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Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/methanol mixture).
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Titration:
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Calibrate a pH meter with standard buffers.
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Place the pH electrode into the sample solution and monitor the initial pH.
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Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis).
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The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.
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Causality of Experimental Choices:
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Potentiometric Titration: This method directly measures the change in proton concentration (pH) as the basic nitrogen is neutralized by the acid, providing a direct measurement of the compound's basicity.
Spectroscopic Characterization Protocols
Spectroscopic data provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation:
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For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). [8] * For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope. [8] * Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Data Acquisition:
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Acquire the spectra on a calibrated NMR spectrometer.
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For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a longer acquisition time is usually necessary.
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Data Processing:
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Process the raw data (Fourier transform, phase correction, and baseline correction).
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Thin Solid Film):
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Sample Preparation:
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Dissolve a small amount of the solid sample (a few mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. [9] * Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [9]2. Data Acquisition:
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Place the salt plate in the sample holder of an FTIR spectrometer.
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Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Analysis:
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Identify and label the characteristic absorption bands corresponding to the functional groups (e.g., C-H aromatic, C-H aliphatic, C-O ether, C-N amine).
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.
Experimental Protocol (LC-MS with Electrospray Ionization - ESI):
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Sample Preparation:
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Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation:
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Use an LC-MS system equipped with an ESI source.
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Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
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Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
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Acquire the mass spectrum over an appropriate m/z range.
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Data Analysis:
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Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
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Analyze any significant fragment ions to gain further structural information.
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Conclusion
3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] (CAS 180160-92-3) is a valuable heterocyclic building block with significant potential in medicinal chemistry. While specific experimental physicochemical data is sparse, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point, boiling point, solubility, pKa, and for acquiring spectroscopic data are designed to be both practical and reliable. By applying these methodologies, researchers can generate the necessary data to confidently employ this compound in the synthesis of novel and potentially therapeutic molecules, thereby advancing the field of drug discovery.
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